Rogaratinib

Vue d'ensemble

Description

Le rogératinib est un inhibiteur puissant et sélectif des récepteurs du facteur de croissance des fibroblastes (FGFR), ciblant spécifiquement FGFR1, FGFR2, FGFR3 et FGFR4 . Il a montré une large activité antitumorale dans divers modèles précliniques de cancer qui surexpriment les FGFR . Le composé est étudié pour son utilisation potentielle dans le traitement de cancers tels que le cancer du poumon, du sein, du côlon et de la vessie .

Applications De Recherche Scientifique

Rogaratinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

Rogaratinib is a potent inhibitor of all Fibroblast Growth Factor Receptors (FGFRs) subtypes . FGFRs play an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis . Over-activation of the pathway can lead to the development of various cancers .

Mode of Action

This compound potently inhibits FGFR4-phosphorylation . It interacts with its targets by binding with low nanomolar kinetics towards the four kinase domains of FGFRs . This interaction results in the inhibition of FGFR4-phosphorylation and downstream signaling at clinically relevant doses .

Biochemical Pathways

This compound affects the FGFR/ERK pathway . This pathway regulates several distinct mitogen-activated protein kinases (MAPK), which are integral to cellular activities, including proliferation, differentiation, and survival . The inhibition of FGFR and ERK phosphorylation by this compound suggests that the anti-proliferative effects are mediated by FGFR/ERK pathway inhibition .

Pharmacokinetics

This study aimed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound .

Result of Action

This compound’s action results in the potent inhibition of the proliferation of cancer cell lines with high expression levels of FGFR4 mRNA . This inhibition is accompanied by the induction of apoptosis . The in vitro efficacy of this compound in FGFR4 dependent cell lines was further observed as in vivo efficacy in xenograft models of rhabdomyosarcoma and hepatocellular carcinoma .

Action Environment

The efficacy of this compound strongly correlates with FGFR mRNA expression levels . Elevation of FGFR4 expression has been associated with resistance development in several cancer types such as breast cancer . The combination of this compound with standard-of-care provides further options for addressing resistance mechanisms mediated by elevated FGFR4 expression .

Safety and Hazards

Rogaratinib has been classified as having acute toxicity (oral, category 4, H302), skin corrosion/irritation (category 2, H315), serious eye damage/eye irritation (category 2, H319), and specific target organ toxicity (single exposure, category 3, H335) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Rogaratinib potently and selectively inhibits the activity of FGFRs 1, 2, 3, and 4 . It interacts with these enzymes, leading to the interruption of FGFR and ERK phosphorylation . This suggests that the anti-proliferative effects of this compound are mediated by FGFR/ERK pathway inhibition .

Cellular Effects

This compound has been shown to reduce proliferation in FGFR-addicted cancer cell lines of various types, including lung, breast, colon, and bladder cancer . Its effects on cellular processes include the interruption of FGFR and ERK phosphorylation, suggesting that it influences cell function through the FGFR/ERK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the potent and selective inhibition of FGFRs 1, 2, 3, and 4 . This inhibition leads to a reduction in FGFR and ERK phosphorylation, suggesting that this compound exerts its effects at the molecular level through the FGFR/ERK signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several cell line- and patient-derived xenograft models

Dosage Effects in Animal Models

This compound has shown strong in vivo efficacy in several cell line- and patient-derived xenograft models

Metabolic Pathways

This compound is involved in the FGFR signaling pathway, which plays an essential role in many physiological processes, including cell proliferation, survival, differentiation, migration, and apoptosis

Méthodes De Préparation

La synthèse du rogératinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle sont exclusives et non divulguées au public. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Analyse Des Réactions Chimiques

Le rogératinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le rogératinib a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Industrie : Le composé est en cours de développement comme agent thérapeutique potentiel pour le traitement du cancer.

Mécanisme d'action

Le rogératinib exerce ses effets en inhibant sélectivement l'activité des FGFR. Il se lie aux domaines kinases de FGFR1, FGFR2, FGFR3 et FGFR4, empêchant leur phosphorylation et l'activation subséquente des voies de signalisation en aval . Cette inhibition perturbe la voie FGFR/ERK, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses dépendantes des FGFR .

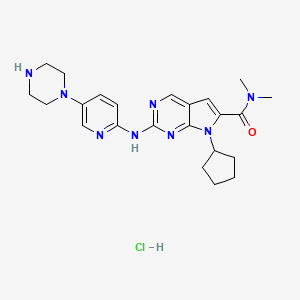

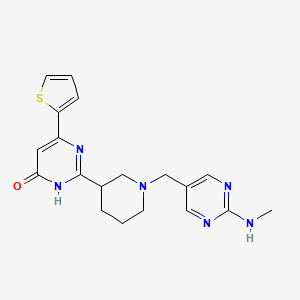

Comparaison Avec Des Composés Similaires

Le rogératinib est unique en sa capacité à inhiber sélectivement les quatre sous-types de FGFR avec une cinétique de liaison nanomolaire basse . Les composés similaires comprennent :

Erdafitinib : Un autre inhibiteur de FGFR qui cible FGFR1-4 et est approuvé pour le traitement du carcinome urothélial.

Pemigatinib : Un inhibiteur sélectif de FGFR1-3 utilisé pour le traitement du cholangiocarcinome.

Infigratinib : Un inhibiteur de FGFR1-3 utilisé pour le traitement du cholangiocarcinome.

La large activité du rogératinib contre tous les sous-types de FGFR et sa forte efficacité antitumorale dans divers modèles de cancer en font un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

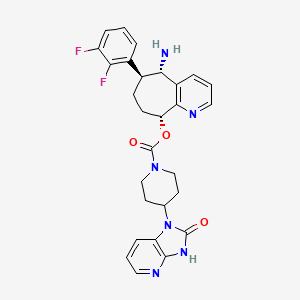

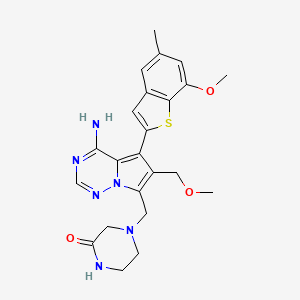

IUPAC Name |

4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLRRJSKGXOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443530-05-9 | |

| Record name | Rogaratinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rogaratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROGARATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)